Biochemical Selectivity: SGC2085 vs. the Dual CARM1/PRMT6 Inhibitor MS049
SGC2085 hydrochloride is a highly selective CARM1 inhibitor, whereas MS049 is a potent dual inhibitor of both CARM1 and PRMT6. This differential selectivity is a primary differentiator for experimental design. SGC2085 exhibits an IC50 of 50 nM for CARM1 and a >100-fold selectivity window against all other PRMTs except PRMT6 (IC50 = 5.2 µM) [1]. In contrast, MS049 inhibits CARM1 and PRMT6 with similar potency, having IC50 values of 34 nM and 43 nM, respectively [2]. This makes SGC2085 the preferred tool for isolating CARM1-specific functions without concurrent PRMT6 inhibition.
| Evidence Dimension | Inhibition of PRMT6 (Biochemical) |
|---|---|
| Target Compound Data | IC50 = 5.2 µM |
| Comparator Or Baseline | MS049, IC50 = 43 nM |
| Quantified Difference | SGC2085 is 121-fold less potent against PRMT6 |
| Conditions | In vitro biochemical assay |
Why This Matters
For researchers seeking to attribute a phenotype specifically to CARM1 catalytic activity, SGC2085's weak PRMT6 inhibition minimizes confounding results, a critical factor in target validation studies.
- [1] Ferreira de Freitas, R., et al. Discovery of a Potent and Selective Coactivator Associated Arginine Methyltransferase 1 (CARM1) Inhibitor by Virtual Screening. J Med Chem. 2016 Jul 28;59(14):6838-47. View Source
- [2] Biotool. MS049 product page. Biotool.com. View Source
